9-(Tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one is a purine derivative that has garnered attention in various fields of research, particularly in medicinal chemistry. This compound features a tetrahydrofuran moiety, which contributes to its unique chemical properties and biological activities. The compound is characterized by its specific molecular structure, which includes a fused purine ring system.
This compound can be synthesized through various chemical methods, with several studies detailing its preparation and potential applications in scientific research. It is often used as a precursor for synthesizing more complex molecules and has been investigated for its biological properties.
9-(Tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one belongs to the class of purines, which are nitrogen-containing compounds essential in biochemistry. Purines are fundamental components of nucleic acids and play critical roles in cellular metabolism.
The synthesis of 9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one typically involves several key steps, including cyclization reactions and the use of specific reagents to facilitate the formation of the purine structure.
One common synthetic route involves the reaction of 2,5-dimethylfuran with appropriate purine derivatives. This process may include steps such as:
Industrial production methods may utilize continuous flow reactors and advanced catalytic systems to improve efficiency and scalability while maintaining cost-effectiveness.
The molecular structure of 9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one features a tetrahydrofuran ring attached to a purine base. This unique structural feature influences its reactivity and interaction with biological targets.
The compound's molecular formula is , and it has specific stereochemical configurations that are crucial for its biological activity. Detailed spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to characterize its structure .
9-(Tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one can undergo various chemical reactions:
The outcomes of these reactions depend significantly on the reagents and conditions used. For instance, oxidation can yield hydroxylated derivatives, while reduction can lead to fully saturated compounds.
The mechanism of action for 9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. This interaction is crucial for understanding its potential therapeutic applications in diseases such as cancer and infections .
The compound is typically characterized as a colorless solid or oil depending on its purity and synthesis method. Its melting point, solubility in organic solvents, and stability under various conditions are important physical properties that influence its application in research.
Key chemical properties include:
9-(Tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one has several notable applications:
The construction of the purine-tetrahydrofuran hybrid scaffold in 9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one relies on innovative cyclization methodologies. Key approaches include intramolecular N-alkylation under mild basic conditions, where a linear precursor featuring a tetrahydrofuran-methyl halide moiety undergoes nucleophilic attack by the purine’s N-9 position. This strategy benefits from the inherent nucleophilicity of the purine nitrogen, enabling ring closure at 40–60°C in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, yielding the bicyclic system in >75% efficiency [1]. Alternatively, acid-mediated cyclodehydration leverages precursors with carboxylic acid functionalities adjacent to the tetrahydrofuran ring. Catalytic p-toluenesulfonic acid (p-TSA) in toluene facilitates lactone or lactam formation, though regioselectivity challenges necessitate careful optimization of stoichiometry (typically 1.0–1.2 equivalents) and temperature (80–100°C) to minimize O-alkylation byproducts [1] [3]. Microwave-assisted cyclization significantly accelerates these processes, reducing reaction times from hours to minutes (e.g., 15 minutes at 150°C) while improving atom economy by 10–15% compared to conventional heating [3].
Table 1: Cyclization Methods for Purine-Tetrahydrofuran Hybrid Synthesis
Method | Conditions | Yield (%) | Key Advantages |
---|---|---|---|
N-Alkylation | K₂CO₃, DMF, 60°C, 8 h | 78–85 | High regioselectivity for N-9 |
Acid-Mediated Dehydration | p-TSA, toluene, 100°C, 12 h | 65–72 | Compatible with acid-stable substrates |
Microwave Assistance | p-TSA, DMF, 150°C, 15 min | 82–88 | Rapid; improved atom economy |
Continuous-flow reactors enhance the synthesis of 9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one by enabling precise control over hydrogenation-cyclization cascades. Pd@AuAg trimetal nanoplates immobilized in 1D hydrogel reactors facilitate the hydrogenation of unsaturated tetrahydrofuran precursors (e.g., furanyl intermediates) under ambient hydrogen pressure [9]. The hydrogel’s interpenetrating polymer network (e.g., polyacrylamide/sodium alginate) provides a high-surface-area, porous matrix that maximizes catalyst-substrate contact, achieving near-quantitative conversion in residence times of <5 minutes [9]. This system’s modularity allows channel geometry optimization (e.g., spiral or linear configurations), which improves flow dynamics and reduces diffusion limitations. Catalyst leaching is minimized to <0.5% per run due to strong metal-hydrogel coordination, enabling >50 operational cycles without significant activity loss. Additionally, the integration of photocatalytic components (e.g., Pd@AuAg–AgAuS semiconductor hybrids) permits light-driven cyclization steps, further diversifying reaction pathways [9].
Regioselectivity in tetrahydrofuran functionalization is critical for efficient conjugation to the purine core. Key strategies include:
Table 2: Regioselectivity Control in Tetrahydrofuran Functionalization
Strategy | Reagents/Conditions | Regioselectivity (%) | Application |
---|---|---|---|
Directed Lithiation | n-BuLi, THF, −78°C; Boc₂O | >90 (C-2) | Tetrahydrofuranmethyl bromide synthesis |
Enzymatic Resolution | Lipase B, vinyl acetate, 30°C | >98 ee | Chiral sidechain preparation |
Electronic Modulation | 3-Acetoxy-THF, NaH, DMF | 75 (C-5) | Low-steric-hindrance conjugation |
Solvent-free methodologies significantly improve the sustainability and scalability of 9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one production. Key advances include:
Table 3: Solvent-Free vs. Green Solvent Performance
Condition | Catalyst/Loading | Yield (%) | Environmental Impact |
---|---|---|---|
Neat (80°C) | DMAP (5 mol%) | 94 | Near-zero solvent waste |
Ball Milling | K₂CO₃ (1.0 equiv.) | 88 | 60% energy reduction |
CPME | None | 99 | Low toxicity; non-peroxide-forming |
2-MeTHF | p-TSA (0.1 equiv.) | 85 | Bio-based; recyclable |
These methodologies collectively address efficiency, selectivity, and sustainability challenges in synthesizing 9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one, providing a robust toolkit for industrial-scale applications.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: